N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole rings can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]ethanamine
- 1-(1-isopropyl-1H-pyrazol-4-yl)methanamine
- 1-methyl-1H-pyrazol-4-amine
Comparison: N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to the presence of two pyrazole rings, which may confer distinct chemical and biological properties compared to similar compounds. Its structural features may result in different reactivity patterns and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-7-10(5-14-16)4-12-11-6-13-15(3)8-11;/h5-9,12H,4H2,1-3H3;1H |
InChI Key |
WZCTURKTLAIJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)CNC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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